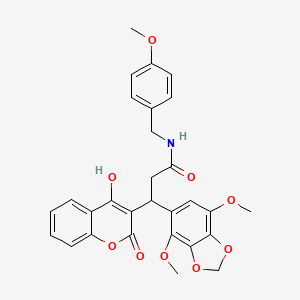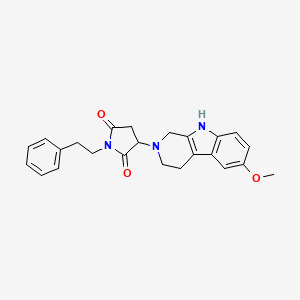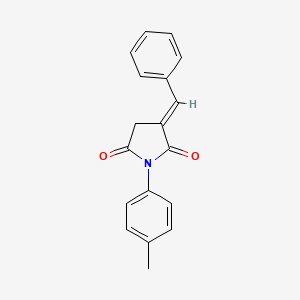
6,8-dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbohydrazide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, a hydroxyl group at position 7, a methyl group at position 4, and a carbohydrazide group at position 3 on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps:
Bromination: The starting material, 7-hydroxy-4-methylcoumarin, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or acetic acid to introduce bromine atoms at positions 6 and 8.
Hydrazide Formation: The brominated intermediate is then reacted with hydrazine hydrate in ethanol or methanol to form the carbohydrazide group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and hydrazide formation to ensure consistent quality and yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone, altering the compound’s biological activity.
Reduction: The bromine atoms can be reduced to hydrogen, potentially leading to different derivatives with varied properties.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6,8-dibromo-7-oxo-4-methyl-2-oxo-2H-chromene-3-carbohydrazide.
Reduction: 6,8-dihydro-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6,8-dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of bromine atoms and the carbohydrazide group contribute to its biological activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that similar compounds exhibit anti-inflammatory and antioxidant activities, which could be beneficial in treating various diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of 6,8-dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and the carbohydrazide group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile: Similar structure but with a carbonitrile group instead of a carbohydrazide group.
6,8-Dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
7-Hydroxy-4-methylcoumarin: Lacks the bromine atoms and the carbohydrazide group, making it less reactive.
Uniqueness
The presence of both bromine atoms and the carbohydrazide group in 6,8-dibromo-7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbohydrazide makes it unique. These functional groups enhance its reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H8Br2N2O4 |
|---|---|
Molecular Weight |
392.00 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-4-methyl-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C11H8Br2N2O4/c1-3-4-2-5(12)8(16)7(13)9(4)19-11(18)6(3)10(17)15-14/h2,16H,14H2,1H3,(H,15,17) |
InChI Key |
WCQKZGUAXKMQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Br)O)Br)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide](/img/structure/B11038217.png)
![N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycine](/img/structure/B11038218.png)
![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11038222.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11038223.png)
![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11038226.png)

![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11038247.png)
![4,6-Dimethyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038255.png)

![4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038269.png)

![tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11038302.png)
![3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11038305.png)

